3-amino-N-[3-(oxan-4-yl)phenyl]benzamide
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Overview
Description
3-amino-N-[3-(oxan-4-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features an amino group, a benzamide core, and an oxan-4-yl substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[3-(oxan-4-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-(oxan-4-yl)aniline with benzoyl chloride under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[3-(oxan-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Nitro- or nitroso-substituted benzamides.
Reduction: Amino-substituted benzamides.
Substitution: Halogenated benzamides or other substituted derivatives.
Scientific Research Applications
3-amino-N-[3-(oxan-4-yl)phenyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-amino-N-[3-(oxan-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and benzamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The oxan-4-yl substituent may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-[3-(oxan-4-yl)phenyl]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The presence of the oxan-4-yl group in this compound distinguishes it from other benzamide derivatives. This substituent can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
3-amino-N-[3-(oxan-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c19-16-5-1-4-15(11-16)18(21)20-17-6-2-3-14(12-17)13-7-9-22-10-8-13/h1-6,11-13H,7-10,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCHULCIHGISFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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